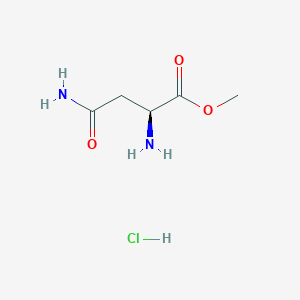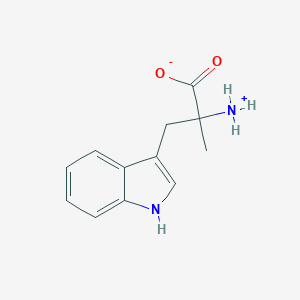
alpha-Methyl-DL-tryptophan
Descripción general
Descripción
Alpha-Methyl-DL-tryptophan (α-Methyltryptophan) is a derivative of tryptophan1. It is used for research purposes and is not sold to patients1. It has a molecular weight of 218.25 and a formula of C12H14N2O21.
Synthesis Analysis
The synthesis of “no-carrier-added” alpha-[11C]methyl-L-tryptophan is based on alkylation with 11CH3I of an anion generated by reacting the Schiff base of L-tryptophan methyl ester with di-isopropylamine2.
Molecular Structure Analysis
The molecular structure of alpha-Methyl-DL-tryptophan consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms1. The structure is solid and its color ranges from white to light yellow1.
Chemical Reactions Analysis
Alpha-Methyl-DL-tryptophan (AMT) inhibits the oxidation of DL-tryptophan by isotonic suspensions of rat liver, and the oxidation of L-tryptophan, L-tyrosine, DL-phenylalanine, and DL-methionine by cobra venom3.
Physical And Chemical Properties Analysis
Alpha-Methyl-DL-tryptophan is a solid substance with a color ranging from white to light yellow1. It has a molecular weight of 218.25 and a formula of C12H14N2O21. It is stored at -20°C for 3 years or at 4°C for 2 years1.
Aplicaciones Científicas De Investigación
-
Cancer Research
- Application : Alpha-Methyl-DL-tryptophan is used in cancer research, particularly in the study of lung cancer . It’s recognized that metabolic reprogramming, including tryptophan metabolism, contributes to the process of lung cancer .
- Results : Tryptophan and its metabolites can regulate the progression of lung cancer. They have pleiotropic functions in the pathogenic process of lung cancer, including modulating the tumor environment, promoting immune suppression, and drug resistance .
-
Neuropsychiatric Research
- Application : Alpha-Methyl-DL-tryptophan is used in neuropsychiatric research. PET studies with alpha [C-11]methyl-L-tryptophan (AMT) have shown decreased serotonin synthesis based on a decrease of the unidirectional uptake rate (K-complex) in neuropsychiatric conditions such as autism and depression .
- Method : The method involves using PET studies with AMT to measure serotonin synthesis in the brain .
- Results : The results show a decrease in serotonin synthesis in neuropsychiatric conditions such as autism and depression .
-
Inhibition of Tryptophan Catabolic Enzyme
- Application : Alpha-Methyl-DL-tryptophan is a chemical compound that is an inhibitor of the tryptophan catabolic enzyme indoleamine 2,3-dioxygenase (IDO or INDO EC 1.13.11.52) .
- Method : The L-isomer (L-1MT) inhibits IDO weakly but also serves as an enzyme substrate .
- Results : The inhibition of IDO can have various effects, but the specific outcomes would depend on the context of the experiment .
-
Restoration of mTOR Signaling
- Application : The D-isomer (D-1MT) does not inhibit IDO at all, but it can inhibit the IDO-related enzyme IDO2 and restore mTOR signaling in cells starved of tryptophan due to IDO activity .
- Method : The method likely involves administering D-1MT to cells under conditions of tryptophan starvation .
- Results : The restoration of mTOR signaling can have various effects, including promoting cell growth and proliferation .
-
Cancer Treatment
- Application : D-1MT, also known as indoximod, is currently in clinical trials for cancer treatment, such as for advanced melanoma .
- Method : The method likely involves administering indoximod to patients with advanced melanoma .
- Results : The specific outcomes of these clinical trials are not mentioned in the source .
- Immunomodulation
- Application : 1-Methyltryptophan (1-MT), a tryptophan analog, has been shown to increase plasma levels of the tryptophan metabolite, kynurenic acid (KYNA). Under inflammatory conditions, KYNA has been shown to mediate various immunomodulatory effects .
- Method : The method likely involves administering 1-MT to animal models or human subjects and measuring the plasma levels of KYNA .
- Results : The results show an increase in KYNA levels, which can have various immunomodulatory effects .
Safety And Hazards
Direcciones Futuras
Alpha-Methyl-DL-tryptophan has been used in research to understand the mechanisms of various biological processes. For example, it has been used to study the regulation of tryptophan catabolism8. Further research could explore its potential applications in medical and scientific fields.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyltryptophan | |
CAS RN |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



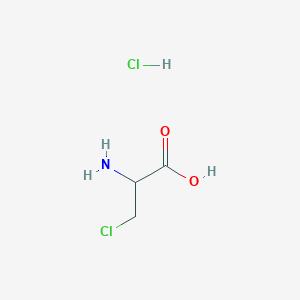
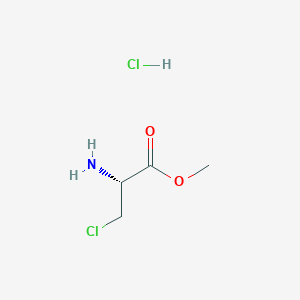
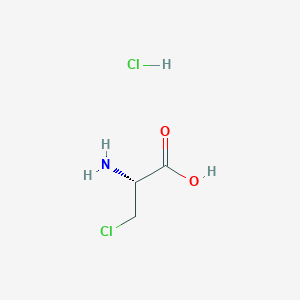
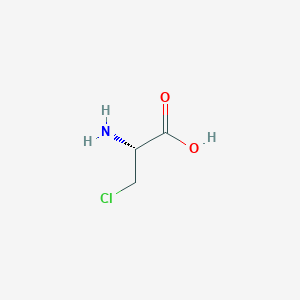
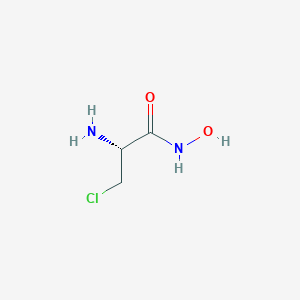
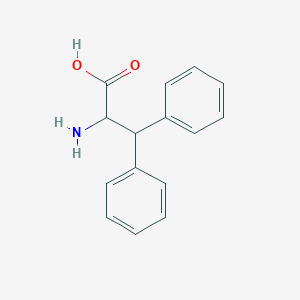
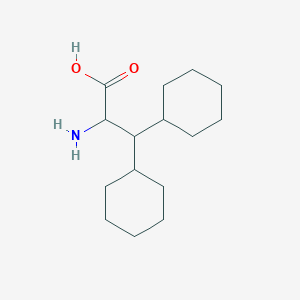
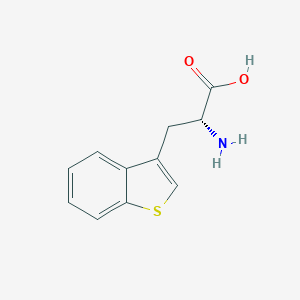
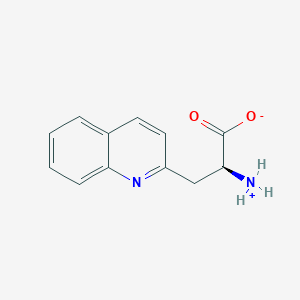
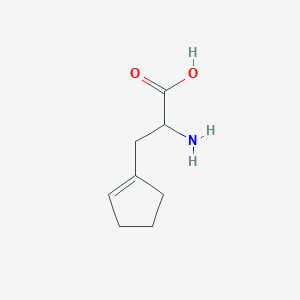
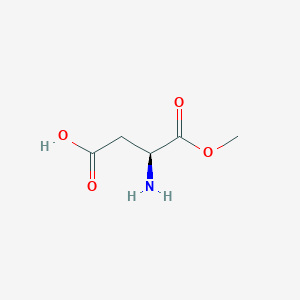
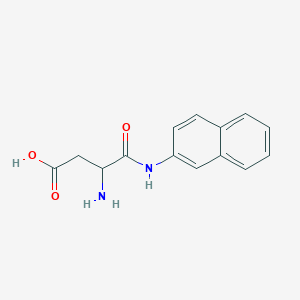
![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
